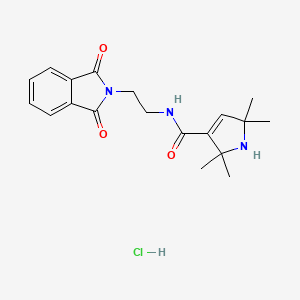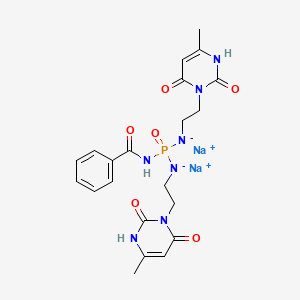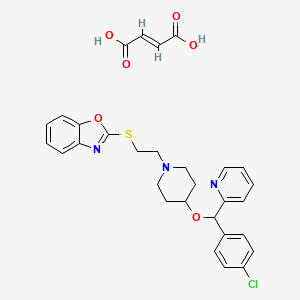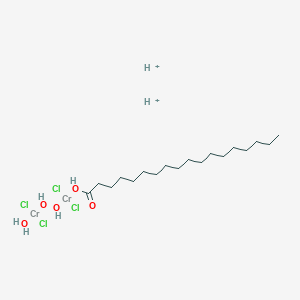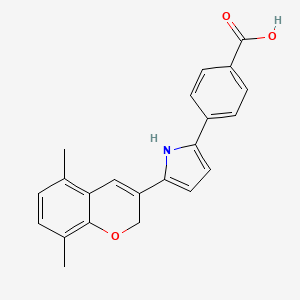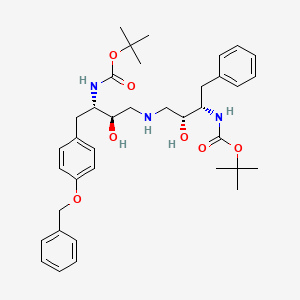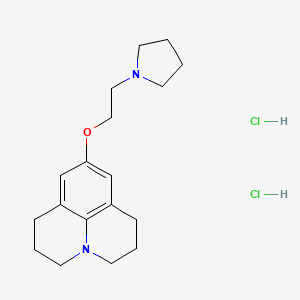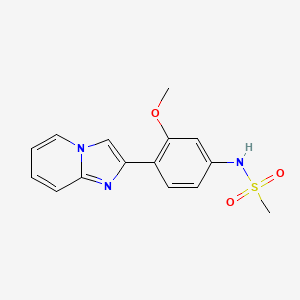
2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of an imidazo[1,2-a]pyrazine core, which is a fused bicyclic system, and a phenyl group substituted with methoxy and methylsulphonyloxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrazine typically involves multi-step reactions. One common method includes the condensation of an aryl aldehyde with 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide. This reaction is often catalyzed by iodine, which facilitates the formation of the imidazo[1,2-a]pyrazine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the phenyl ring, where the methoxy and methylsulphonyloxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.
Substitution: Formation of substituted phenyl-imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrazine involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit cyclooxygenase enzymes, thereby reducing inflammation . The compound’s structure allows it to form hydrogen bonds and other interactions with active sites, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonyl)phenyl-imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-(4-Methylsulfonyl)phenyl-imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring, offering different reactivity and biological activity.
Uniqueness
2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrazine is unique due to its specific substitution pattern and the presence of both methoxy and methylsulphonyloxy groups. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science.
Properties
CAS No. |
102361-75-1 |
|---|---|
Molecular Formula |
C14H13N3O4S |
Molecular Weight |
319.34 g/mol |
IUPAC Name |
(4-imidazo[1,2-a]pyrazin-2-yl-3-methoxyphenyl) methanesulfonate |
InChI |
InChI=1S/C14H13N3O4S/c1-20-13-7-10(21-22(2,18)19)3-4-11(13)12-9-17-6-5-15-8-14(17)16-12/h3-9H,1-2H3 |
InChI Key |
GKBYFGMFZVGBIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OS(=O)(=O)C)C2=CN3C=CN=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


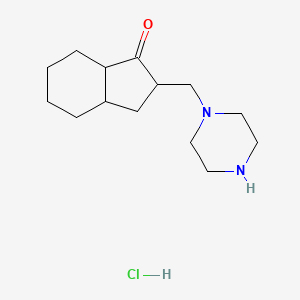
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-heptylcarbamic acid](/img/structure/B12752189.png)
